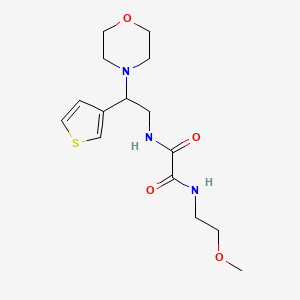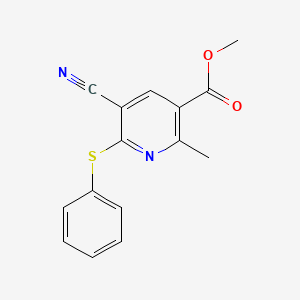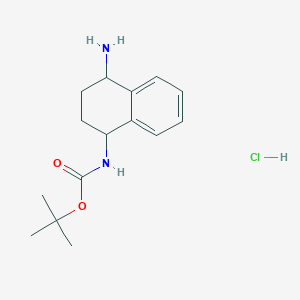
5-(((4-(4-chlorophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(((4-(4-chlorophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C14H9ClN4O2S2 and its molecular weight is 364.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study by Asiri and Khan (2010) described the synthesis of a similar compound, 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. This synthesis involved condensation reactions and was confirmed by spectral analysis methods like IR, 1H-NMR, and EI-MS (Asiri & Khan, 2010).
Antimicrobial Activity
- Laxmi et al. (2012) synthesized derivatives of a similar compound and evaluated their antibacterial activity against various microorganisms, including Bacillus subtilis and Staphylococcus aureus. Some compounds exhibited good antifungal activity (Laxmi, Kuarm, & Rajitha, 2012).
Vibrational Spectral Analysis and Structural Studies
- Altowyan et al. (2019) worked on a similar compound, focusing on its vibrational spectral analysis, XRD-structure, computation, and theoretical studies. They also analyzed its non-linear optical (NLO) crystal properties and thermal activity (Altowyan et al., 2019).
Hydrogen Bonding Patterns in Derivatives
- Sharma et al. (2018) investigated thiobarbituric acid derivatives, relevant to the chemical structure , for their hydrogen-bonding patterns. These derivatives have applications in pharmaceuticals, engineering, and materials science (Sharma et al., 2018).
Synthesis of Related Compounds
- Ahluwalia et al. (1991) synthesized thiazol-4-yl derivatives with a focus on their potential biological applications. The methodology and outcomes of this research are pertinent to understanding the broader applications of similar compounds (Ahluwalia, Sharma, Khanduri, Kaur, & Gupta, 1991).
Green Chemistry Approach
- Dhorajiya and Dholakiya (2013) developed a green chemistry method for synthesizing thiobarbiturate derivatives in an aqueous system. This approach highlights the environmental aspect of synthesizing such compounds (Dhorajiya & Dholakiya, 2013).
properties
IUPAC Name |
5-[(E)-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2S2/c15-8-3-1-7(2-4-8)10-6-23-14(17-10)16-5-9-11(20)18-13(22)19-12(9)21/h1-6H,(H3,18,19,20,21,22)/b16-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUFRJZSWHYLMP-FZSIALSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2401531.png)
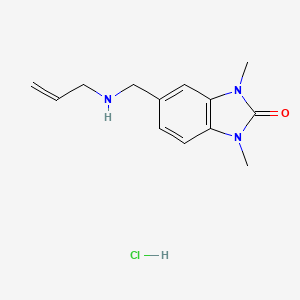
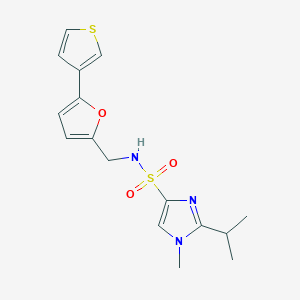
![8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2401534.png)
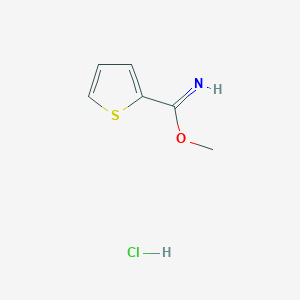
![methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2401541.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide](/img/structure/B2401542.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2401543.png)
